molecular formula C7H3ClN4O2S B2427868 3-Cyanopyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride CAS No. 1909325-11-6

3-Cyanopyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride

Cat. No.: B2427868
CAS No.: 1909325-11-6
M. Wt: 242.64
InChI Key: RUVOQFSSAYPIGH-UHFFFAOYSA-N
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Description

3-Cyanopyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride is a heterocyclic compound with significant applications in various fields of scientific research. It is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a cyano group at the 3-position and a sulfonyl chloride group at the 6-position. This compound is known for its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyanopyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or copper to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyanopyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols, which react with the sulfonyl chloride group. The reactions are typically carried out under mild to moderate conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct.

Major Products Formed

Scientific Research Applications

3-Cyanopyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyanopyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride involves its interaction with molecular targets such as enzymes. For example, it can inhibit the activity of CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins involved in cell cycle progression . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyanopyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride is unique due to the presence of both the cyano and sulfonyl chloride groups, which confer distinct reactivity and potential for diverse chemical transformations.

Properties

IUPAC Name

3-cyanopyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN4O2S/c8-15(13,14)6-3-10-7-5(1-9)2-11-12(7)4-6/h2-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVOQFSSAYPIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)C#N)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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